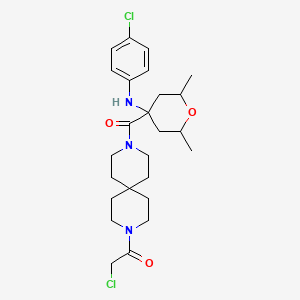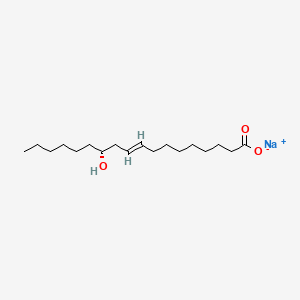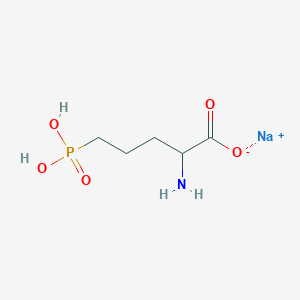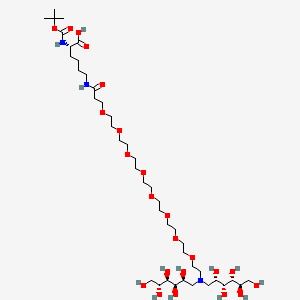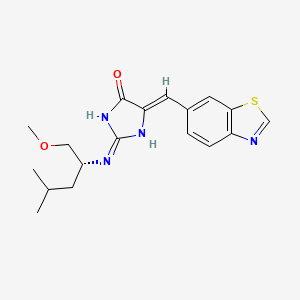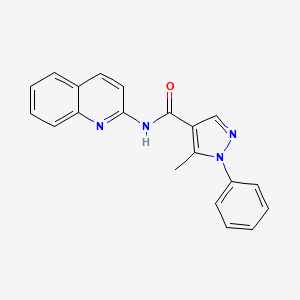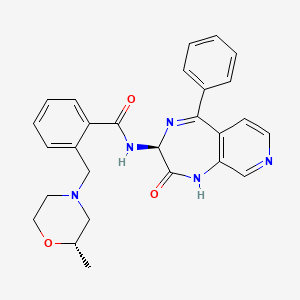
Cbl-b-IN-15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbl-b-IN-15 is a small molecule inhibitor targeting the Casitas B-lineage lymphoma-b (Cbl-b) protein, a member of the RING-type E3 ubiquitin ligase family. Cbl-b plays a crucial role in regulating immune cell activity by promoting an immunosuppressive tumor microenvironment. By inhibiting Cbl-b, this compound enhances the activation of T cells, natural killer cells, and B cells, making it a promising candidate for cancer immunotherapy .
Vorbereitungsmethoden
The synthesis of Cbl-b-IN-15 involves several steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Analyse Chemischer Reaktionen
Cbl-b-IN-15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups, enhancing the compound’s activity and selectivity. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Wissenschaftliche Forschungsanwendungen
Cbl-b-IN-15 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of Cbl-b in various biochemical pathways.
Biology: Investigated for its effects on immune cell activation and function, particularly in natural killer cells and T cells.
Medicine: Explored as a potential therapeutic agent for cancer immunotherapy, enhancing the efficacy of immune checkpoint inhibitors and adoptive cell therapies.
Wirkmechanismus
Cbl-b-IN-15 exerts its effects by inhibiting the activity of the Cbl-b protein. Cbl-b is involved in the ubiquitination and subsequent degradation of receptor tyrosine kinases, which play a key role in immune cell signaling. By inhibiting Cbl-b, this compound prevents the degradation of these receptors, leading to enhanced activation of immune cells. The molecular targets and pathways involved include the CD28 costimulatory pathway and the downstream signaling cascades mediated by receptor tyrosine kinases .
Vergleich Mit ähnlichen Verbindungen
Cbl-b-IN-15 is unique among Cbl-b inhibitors due to its high potency and selectivity. Similar compounds include:
Nx-1607: Another Cbl-b inhibitor currently in clinical trials for advanced solid tumors.
C7683: An analogue of Nx-1607 with similar binding properties and mechanism of action.
Other small molecule inhibitors: Various other compounds targeting Cbl-b and related proteins, each with distinct chemical structures and biological activities
This compound stands out due to its specific interaction with the Cbl-b protein, leading to a more pronounced immunostimulatory effect compared to other inhibitors.
Eigenschaften
Molekularformel |
C27H27N5O3 |
|---|---|
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
2-[[(2S)-2-methylmorpholin-4-yl]methyl]-N-[(3S)-2-oxo-5-phenyl-1,3-dihydropyrido[3,4-e][1,4]diazepin-3-yl]benzamide |
InChI |
InChI=1S/C27H27N5O3/c1-18-16-32(13-14-35-18)17-20-9-5-6-10-21(20)26(33)31-25-27(34)29-23-15-28-12-11-22(23)24(30-25)19-7-3-2-4-8-19/h2-12,15,18,25H,13-14,16-17H2,1H3,(H,29,34)(H,31,33)/t18-,25+/m0/s1 |
InChI-Schlüssel |
JNGHRJXDWKEWQM-AVRWGWEMSA-N |
Isomerische SMILES |
C[C@H]1CN(CCO1)CC2=CC=CC=C2C(=O)N[C@@H]3C(=O)NC4=C(C=CN=C4)C(=N3)C5=CC=CC=C5 |
Kanonische SMILES |
CC1CN(CCO1)CC2=CC=CC=C2C(=O)NC3C(=O)NC4=C(C=CN=C4)C(=N3)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


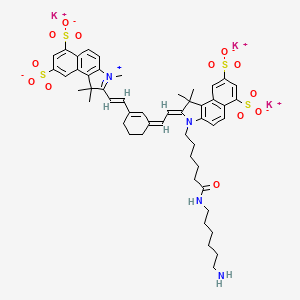
![5-(aminomethyl)-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12389830.png)
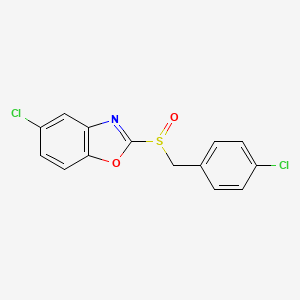
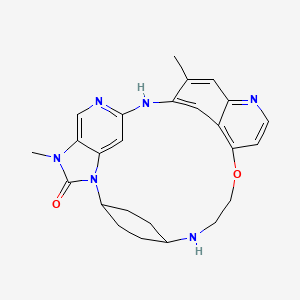
![1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389847.png)
![2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-N-[N\'-[(1-ethylpiperidin-4-yl)methyl]carbamimidoyl]-3-fluorobenzamide](/img/structure/B12389849.png)
![N-[4-[2-amino-5-(2,6-dimethylpyridin-4-yl)pyridin-3-yl]phenyl]-4-[(3-fluoro-1-bicyclo[1.1.1]pentanyl)methylamino]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B12389858.png)
